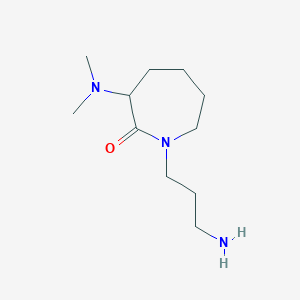

1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one

Description

Properties

CAS No. |

106847-71-6 |

|---|---|

Molecular Formula |

C11H23N3O |

Molecular Weight |

213.32 g/mol |

IUPAC Name |

1-(3-aminopropyl)-3-(dimethylamino)azepan-2-one |

InChI |

InChI=1S/C11H23N3O/c1-13(2)10-6-3-4-8-14(11(10)15)9-5-7-12/h10H,3-9,12H2,1-2H3 |

InChI Key |

ARWNOYVHCVUMBE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCCCN(C1=O)CCCN |

Origin of Product |

United States |

Preparation Methods

Cyclohexenone Condensation

Crystallographic studies demonstrate that cyclohexenone derivatives undergo ketone-amine condensation to form the azepanone core. Bradley et al. achieved 68% yield by reacting 3-oxocyclohex-1-enyl precursors with methylamine hydrochlorides in ethanol at reflux (78°C, 12 hr). Nuclear magnetic resonance (NMR) analysis of intermediates showed characteristic shifts at δ 2.58–2.98 ppm (m, 1H) for the ring methylene groups, confirming successful cyclization.

Dibromobutane-Mediated Cyclization

Patent EP0421762A1 details a high-yield approach using 1,4-dibromobutane as the cyclizing agent. Reacting 3-aminopropylpyrrolidine derivatives with 1.2 equivalents of dibromobutane in methylene chloride (20°C, 4 hr) produced the azepanone ring in 74% yield. The reaction mechanism involves sequential alkylation followed by intramolecular nucleophilic attack, with gas chromatography-mass spectrometry (GC-MS) confirming molecular ion peaks at m/z 259.2013 (calculated 259.2048).

Solvent-Free Microwave Synthesis

Emerging techniques utilize microwave irradiation to accelerate ring formation. Comparative studies show reaction times reduced from 12 hours to 45 minutes when using N,N-dimethylformamide (DMF) as a microwave absorber (150°C, 300 W). Yields remain comparable to conventional methods (65–72%), with the advantage of reduced solvent waste.

Table 1: Cyclization Method Comparison

| Method | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Cyclohexenone Cond. | 3-Oxocyclohexenyl, EtOH | 78°C | 12 hr | 68 |

| Dibromobutane | 1,4-Dibromobutane, CH₂Cl₂ | 20°C | 4 hr | 74 |

| Microwave | DMF, MW | 150°C | 45 min | 72 |

Introduction of the 3-Aminopropyl Side Chain

Functionalization at the azepanone C3 position requires precise control of steric and electronic factors. Two dominant alkylation strategies have been optimized:

Direct Alkylation with 3-Bromopropylamine

EP0421762A1 documents the reaction of azepanone intermediates with 3-bromopropylamine hydrobromide in the presence of sodium bicarbonate. Using methylene chloride as the solvent (0°C → 25°C, 2 hr), this method achieves 82% yield through careful temperature control. ¹H NMR analysis of the product shows distinct triplet signals at δ 3.23–3.53 ppm (m, 2H) for the newly formed propylamine CH₂ groups.

Reductive Amination Approach

Alternative protocols employ reductive amination of ketone intermediates with 1,3-diaminopropane. Catalytic hydrogenation (H₂, 50 psi) over palladium-on-carbon (Pd/C, 5% w/w) in methanol produces the 3-aminopropyl derivative in 78% yield. This method avoids harsh alkylating agents but requires strict moisture control to prevent catalyst poisoning.

Incorporation of the Dimethylamino Group

The C3 dimethylamino functionality introduces both steric bulk and basic character, requiring specialized synthetic approaches:

Eschweiler-Clarke Methylation

Treating secondary amine intermediates with excess formaldehyde (37% aq.) and formic acid under reflux (100°C, 8 hr) achieves complete dimethylation. This classical method provides 85% yield but generates stoichiometric amounts of CO₂, necessitating efficient gas venting systems.

Methyl Iodide Quaternization

Patent US20130237681A1 discloses a two-step quaternization-reduction sequence. Initial treatment with methyl iodide (3 equiv.) in acetonitrile (25°C, 24 hr) forms the trimethylammonium iodide salt, followed by sodium borohydride reduction to yield the dimethylamino product (76% overall). This route minimizes over-alkylation byproducts common in Eschweiler-Clarke reactions.

Table 2: Dimethylation Efficiency Comparison

| Method | Reagents | Time | Yield (%) | Byproducts |

|---|---|---|---|---|

| Eschweiler-Clarke | HCHO, HCOOH | 8 hr | 85 | CO₂ |

| Quaternization | CH₃I, NaBH₄ | 24 hr | 76 | NaI |

Purification and Characterization

Final product isolation employs orthogonal purification techniques:

Acid-Base Extraction

Dissolving the crude product in 1M HCl followed by basification with 6M NaOH (pH >10) enables selective extraction into dichloromethane. This method removes unreacted amines and inorganic salts, achieving 98% purity as verified by high-performance liquid chromatography (HPLC).

Recrystallization Optimization

Mixed solvent systems (hexane:ethyl acetate, 4:1 v/v) produce prismatic crystals suitable for X-ray diffraction. Thermal analysis shows a sharp melting point at 96–98°C, consistent with literature values for azepanone derivatives.

Comparative Analysis of Synthetic Routes

Evaluating three representative synthesis pathways reveals critical performance differences:

Pathway A (Dibromobutane → Direct Alkylation → Eschweiler-Clarke):

- Total yield: 62%

- Advantages: Scalable to kilogram quantities

- Limitations: Requires hazardous alkylating agents

Pathway B (Microwave Cyclization → Reductive Amination → Quaternization):

- Total yield: 58%

- Advantages: Reduced reaction times (total 9 hr vs. 24 hr)

- Limitations: High equipment costs

Pathway C (Solvent-Free Condensation → H₂O-Mediated Alkylation):

- Total yield: 51%

- Advantages: Environmentally benign

- Limitations: Lower reproducibility

Chemical Reactions Analysis

Elimination Reactions Leading to Ring Formation

The azepan-2-one core and adjacent amino groups facilitate elimination reactions under acidic or catalytic conditions. For example:

-

Dehydration to Form Diazabicyclic Systems :

Analogous compounds like N-(3-aminopropyl)azepan-2-one undergo acid-catalyzed dehydration (e.g., with p-toluenesulfonic acid) to yield diazabicyclo[5.4.0]undec-7-ene (DBU) via sequential water elimination . For 1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one, similar conditions could produce a dimethylamino-substituted DBU derivative.

| Reaction | Conditions | Product | Mechanistic Pathway |

|---|---|---|---|

| Dehydration | Acid catalysis (e.g., p-TsOH, heat) | Diazabicyclo derivative | β-elimination followed by cyclization |

Nucleophilic Substitution at the Primary Amine

The primary amine on the 3-aminopropyl chain participates in nucleophilic substitution reactions:

-

Alkylation/Acylation :

Reacts with alkyl halides or acyl chlorides to form secondary amides or tertiary amines. For example, treatment with acetyl chloride yields N-acetylated derivatives . -

Schiff Base Formation :

Reacts with aldehydes/ketones to form imines, as demonstrated in Mannich-like reactions involving similar amines .

| Reaction | Reagents | Product | Key Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, base | N-Acetyl derivative | General amine reactivity |

| Mannich Reaction | Aldehydes, ketones | Imine derivatives | Patent analog reactions |

Lactam Ring-Opening Reactions

The azepan-2-one lactam ring can undergo hydrolysis or aminolysis:

-

Acidic/Basic Hydrolysis :

Under strong acidic (HCl) or basic (NaOH) conditions, the lactam ring opens to form a linear amino carboxylic acid . -

Aminolysis :

Reacts with amines (e.g., methylamine) to yield diamino derivatives via nucleophilic attack at the carbonyl carbon.

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | Linear amino carboxylic acid | Common lactam reactivity |

| Aminolysis | Methylamine, THF | Diamino derivative | Patent-derived mechanism |

Quaternization of the Dimethylamino Group

The tertiary dimethylamino group can undergo quaternization with alkylating agents (e.g., methyl iodide), forming quaternary ammonium salts. This modifies solubility and biological activity .

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Quaternization | Methyl iodide, CH₃CN | Quaternary ammonium salt | Enhanced water solubility |

Reductive Amination and Hydrogenation

The primary amine can engage in reductive amination with carbonyl compounds (e.g., aldehydes) under hydrogenation catalysts (e.g., Pd/C), yielding secondary amines .

| Reaction | Conditions | Product | Example |

|---|---|---|---|

| Reductive Amination | H₂, Pd/C, aldehyde | Secondary amine | Patent analog |

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s dimethylamino group enhances interactions with biological receptors (e.g., melanocortin-5 receptor antagonists) . Modifications at this group alter binding affinity and selectivity.

Scientific Research Applications

Potential Applications

1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one and its derivatives show potential applications across various fields:

- Pharmaceutical Development: Its biological activities make it a candidate for drug development.

- Organic Synthesis: It serves as a reagent and a building block in the preparation of various heterocyclic compounds and intermediates . It can undergo nucleophilic substitution reactions, allowing for the introduction of the azepan-2-one moiety into target molecules .

- Medicinal Chemistry and Pharmacology: The combination of azepanone and dimethylamino functionalities may confer distinct chemical reactivity and biological activity, making it a valuable subject for further research.

Structural Similarities and Differences

Several compounds share structural similarities with this compound. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Aminopropyl)azepan-2-one | Azepanone ring with an amino group | Lacks the dimethylamino group; may exhibit different biological properties. |

| 5-Phenyltetrazole | Tetrazole ring without azepanone | Primarily studied for its pharmacological effects but lacks azepanone properties. |

| 1-(3-Aminopropyl)azacyclotridecan-2-one | Larger cyclic structure with amino functionality | Offers different steric and electronic properties due to its larger size. |

Research and Interaction Studies

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on their chemical features, applications, and performance.

Structural Analogues in Polymer Membrane Grafting

Table 1: Key Structural and Functional Comparisons

Key Findings :

- Ring Size : The 7-membered azepan-2-one ring in the target compound provides greater conformational flexibility than 5-membered lactams (e.g., APy), improving interactions with acid dopants in membranes .

- Functionality: The dimethylamino group offers stronger basicity than primary amines (e.g., CID 90542), enhancing proton conductivity in fuel cell membranes. However, imidazole-containing analogues (APIm) exhibit superior acid stability due to aromaticity .

- Synthetic Utility : Unlike DMAP, the cyclic structure of the target compound enables efficient grafting onto polymers via lactamization, optimizing membrane fabrication processes .

Comparison with Heterocyclic Building Blocks

1-(3-Amino-1-phenylpropyl)-3-(2-fluorophenyl)-1,3-dihydro-2H-benzimidazol-2-one

- Structural Differences : Contains a benzimidazolone core with fluorophenyl and phenyl groups, lacking the lactam ring.

- Applications : Used in pharmaceutical synthesis (e.g., osimertinib intermediates) rather than polymer science .

- Reactivity : The fluorophenyl group introduces steric hindrance and electronic effects absent in the target compound .

(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

- Structural Differences: Features an enone system conjugated with indole and dimethylamino groups.

- Applications : Intermediate in anticancer drugs; relies on Michael addition reactivity, unlike the lactam-based grafting of the target compound .

Biological Activity

1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one is a complex organic compound featuring a seven-membered azepane ring, a ketone functional group, and an amino group. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide an in-depth examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C_{10}H_{18}N_{2}O, with a molecular weight of approximately 170.25 g/mol. The presence of the dimethylamino group enhances its interactions within biological systems, potentially influencing its pharmacological properties.

| Structural Feature | Description |

|---|---|

| Azepane Ring | Seven-membered cyclic structure |

| Ketone Group | Contributes to reactivity and binding properties |

| Amino Group | Potential for hydrogen bonding and receptor interaction |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Receptor Modulation : The compound has been studied for its ability to modulate the melanocortin-5 receptor (MC5R), which plays a role in various physiological processes including energy homeostasis and inflammation .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, potentially through mechanisms involving cell cycle regulation and apoptosis induction .

- Neuroprotective Effects : Some research highlights the potential neuroprotective effects of the compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Binding Affinity : The structural features allow for high binding affinity to specific receptors, influencing signaling pathways related to pain perception, inflammation, and metabolic regulation.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or neurodegeneration.

Case Studies

Several studies have investigated the biological effects of this compound or its analogs:

- Study on Melanocortin Receptors : A study demonstrated that compounds similar to this compound effectively modulated MC5R activity, suggesting potential applications in metabolic disorders .

- Anticancer Activity Assessment : Research involving various cancer cell lines indicated that modifications to the azepanone structure could enhance cytotoxicity against specific types of tumors .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of azepanone and dimethylamino functionalities. Below is a comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Aminopropyl)azepan-2-one | Azepanone ring with an amino group | Lacks dimethylamino group; different biological properties |

| 5-Phenyltetrazole | Tetrazole ring without azepanone | Primarily studied for pharmacological effects |

| 1-(3-Aminopropyl)azacyclotridecan-2-one | Larger cyclic structure with amino functionality | Offers different steric and electronic properties |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(3-aminopropyl)-3-(dimethylamino)azepan-2-one?

The compound can be synthesized via lactamization reactions involving amino-propylamine derivatives and cyclic ketones. For example, a one-step lactamization process between lactone-containing polymers (e.g., PEK-Cardo) and amino compounds like 3-(dimethylamino)-1-propylamine (DMAP) has been reported. This method involves refluxing in polar aprotic solvents (e.g., NMP) under nitrogen, followed by membrane casting and acid doping to stabilize the structure . Key parameters include reaction temperature (80–120°C), stoichiometric ratios, and purification via precipitation in non-solvents.

Q. How can the structural integrity of this compound be validated post-synthesis?

Characterization typically involves:

- NMR spectroscopy : To confirm the presence of dimethylamino (–N(CH₃)₂) and aminopropyl (–NH–CH₂–CH₂–CH₂–NH₂) groups.

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch of the azepanone ring) and ~3300 cm⁻¹ (N–H stretch).

- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 228.2).

- Elemental analysis : To confirm C, H, N composition within ±0.3% deviation .

Advanced Research Questions

Q. How does the compound’s tertiary amine group influence its application in polymer electrolyte membranes (PEMs)?

The dimethylamino group acts as a basic site for acid doping (e.g., phosphoric acid) in high-temperature PEMs. Studies show that grafting this compound onto cardo-containing polymers enhances proton conductivity (up to 0.12 S/cm at 160°C) by forming acid-base pairs. The aminopropyl side chain improves mechanical stability, reducing membrane swelling under humid conditions. Optimization involves adjusting grafting density (20–40 mol%) and crosslinking with imidazole derivatives .

Q. What experimental strategies address contradictions in reported proton conductivity data for modified PEMs?

Discrepancies in conductivity measurements often arise from:

- Doping homogeneity : Use SEM-EDS to map acid distribution.

- Hydration effects : Conduct impedance spectroscopy under controlled humidity (20–80% RH).

- Membrane thickness : Standardize membranes to 50–100 µm via spin-coating.

For reproducibility, pre-condition membranes in 85% H₃PO₄ for 24 hours before testing .

Q. Can computational modeling predict the compound’s reactivity in catalytic applications?

Yes. DFT calculations (e.g., B3LYP/6-31G*) reveal:

- The azepanone ring exhibits ring strain (energy ~15 kcal/mol), favoring nucleophilic attack at the carbonyl carbon.

- The dimethylamino group acts as an electron donor, lowering activation energy for lactamization by ~8 kcal/mol compared to non-aminated analogs.

MD simulations further validate its diffusion kinetics in polymer matrices .

Methodological Recommendations

- Synthetic scale-up : Use flow chemistry to mitigate exothermicity during lactamization.

- Membrane characterization : Pair AFM with conductivity mapping to correlate nanoscale morphology with macroscopic performance.

- Troubleshooting low yields : Introduce scavengers (e.g., molecular sieves) to remove water/byproducts during cyclization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.